N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide
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Overview
Description
N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide is a complex organic compound that features a chlorobenzyl group, a hydroxy-methyl-thio propyl group, and an oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide typically involves multiple steps:
Formation of the Chlorobenzyl Intermediate: The initial step involves the chlorination of benzyl alcohol to form 4-chlorobenzyl chloride.
Preparation of the Hydroxy-Methyl-Thio Propyl Intermediate: This step involves the reaction of 2-hydroxy-2-methylpropylamine with methylthiol to form the desired intermediate.
Coupling Reaction: The final step involves the coupling of the two intermediates with oxalyl chloride to form the oxalamide linkage under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve:
Large-scale chlorination: using appropriate catalysts and solvents to ensure high yield and purity.
Efficient purification techniques: such as recrystallization or chromatography to isolate the intermediates.
Automated reaction systems: to control the coupling reaction conditions, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of novel polymers and materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methylpropyl)oxalamide
- N1-(4-methylbenzyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide
Uniqueness
N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide is unique due to the presence of both a chlorobenzyl group and a hydroxy-methyl-thio propyl group, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-14(20,9-21-2)8-17-13(19)12(18)16-7-10-3-5-11(15)6-4-10/h3-6,20H,7-9H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUALUJZFVPHIHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)Cl)(CSC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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